o-Tolyl phosphorochloridate-d14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14ClO3P |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
1-[chloro-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]phosphoryl]oxy-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
RKQCRIBSOCCBQJ-DDAUHAMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |
Origin of Product |
United States |
Contextualization Within Organophosphorus Chemistry and Deuterium Labeling
Organophosphorus chemistry is a broad field dedicated to the study of organic compounds containing phosphorus. wikipedia.org These compounds exhibit a wide range of chemical properties and have found applications in diverse areas, including materials science, agriculture, and pharmaceuticals. wikipedia.orgresearchgate.net Phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) being the most common in organophosphorus compounds. wikipedia.org o-Tolyl phosphorochloridate-d14 falls within the phosphorus(V) category and is specifically a phosphate (B84403) ester derivative.
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules is a technique known as deuterium labeling. clearsynth.com This seemingly subtle change of replacing hydrogen with an atom that is twice as heavy can significantly alter the physical and chemical properties of a molecule. clearsynth.com One of the most important consequences of deuteration is the kinetic isotope effect (KIE), where the increased mass of deuterium can lead to a slower rate of reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. researchgate.net This effect is a cornerstone of mechanistic studies in organic chemistry.
The convergence of organophosphorus chemistry and deuterium labeling in this compound provides a unique chemical probe. The phosphorus center offers a reactive site for various transformations, while the deuterium labels serve as a powerful analytical tool to trace the fate of the tolyl groups in a reaction or biological system.
Significance of Phosphorochloridate Motifs in Synthetic Transformations
The phosphorochloridate functional group (P-Cl) is a key reactive moiety in organic synthesis. It is an essential precursor for the formation of a variety of other phosphorus-containing functional groups. The chlorine atom is a good leaving group, making the phosphorus atom susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of phosphate (B84403) esters, phosphoramidates, and other organophosphorus compounds.
Phosphorochloridates are instrumental in phosphorylation reactions, a fundamental process in both chemistry and biology. They can be used to introduce a phosphate group onto alcohols, amines, and other nucleophiles. This capability is crucial for the synthesis of phospholipids, which are essential components of cell membranes, and for the preparation of various biologically active phosphate esters.
The versatility of the phosphorochloridate motif extends to its use in the construction of more complex molecular architectures. The ability to control the reactivity of the P-Cl bond allows for sequential and selective introduction of different substituents onto the phosphorus atom, enabling the synthesis of a diverse range of organophosphorus compounds with tailored properties.
Overview of Research Trajectories for Deuterated Organic Compounds
Established Synthetic Routes for Aryl Phosphorochloridates
The foundational method for synthesizing non-labeled aryl phosphorochloridates, such as o-tolyl phosphorochloridate, involves the reaction of the corresponding phenol (B47542) with phosphoryl chloride (POCl₃). lookchem.com This reaction can produce a mixture of the desired aryl phosphorodichloridate (ArOPOCl₂), the diaryl phosphorochloridate ((ArO)₂POCl), and the triaryl phosphate (B84403) ((ArO)₃PO). The distribution of these products is highly dependent on the reaction conditions.
Optimization of Reaction Conditions for Yield and Selectivity
Controlling the reaction to favor the formation of the monochloridate over the dichloridate or tri-substituted phosphate is critical for achieving high yields and purity. Key parameters that must be optimized include temperature, stoichiometry, and the use of catalysts.
The reaction between a phenol (or cresol) and phosphoryl chloride is often catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). lookchem.com The catalyst facilitates the reaction, but its activity can be hindered by the presence of water. lookchem.com Therefore, maintaining anhydrous conditions is paramount. The molar ratio of the reactants is another crucial factor. Using an excess of phosphoryl chloride can favor the formation of the aryl phosphorodichloridate, while an excess of the phenol will lead to higher-order esters. lookchem.com
Temperature control is also essential. For instance, in the related synthesis of m-cresyl phosphorodichloridate, lowering the reaction temperature from 60°C to 40°C was found to decrease the ratio of the desired dichloridate to the diaryl phosphorochloridate from 13.3 to 2.6. lookchem.com A patented method for producing diphenyl phosphorochloridate involves using a specific catalyst that forms a stable complex with phosphoryl chloride at a given temperature. This protects a chlorine atom, thereby inhibiting the formation of the triphenyl phosphate by-product and increasing the yield of the desired diphenyl phosphorochloridate. google.com
Table 1: Factors Affecting Yield and Selectivity in Aryl Phosphorochloridate Synthesis
This table is illustrative, based on findings for related aryl phosphorochloridates.
| Parameter | Condition | Effect on Product Distribution | Source |
| Stoichiometry | Excess POCl₃ | Favors Aryl Phosphorodichloridate | lookchem.com |
| Excess Phenol | Favors Diaryl/Triaryl Phosphate | lookchem.com | |
| Temperature | Higher Temperature (e.g., 105°C) | Can favor desired product, but side reactions increase | lookchem.com |
| Lower Temperature (e.g., 40°C) | Can increase byproduct formation due to slower reaction rate | lookchem.com | |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Increases reaction rate | lookchem.com |
| Complex-forming Catalyst | Inhibits byproduct formation by protecting reactive sites | google.com | |
| Moisture | Presence of Water | Inactivates catalyst, reduces yield | lookchem.com |
Precursor Synthesis and Purity Considerations
The purity of the phosphoryl chloride is also important. The presence of impurities, particularly water, can significantly reduce the yield by reacting with the POCl₃ and the catalyst. lookchem.com Therefore, freshly distilled or high-purity phosphoryl chloride should be used.
Deuterium Incorporation Strategies for o-Tolyl Moieties
To synthesize this compound, the deuterium atoms must be incorporated into the o-cresol (B1677501) precursor prior to the phosphorylation reaction. The target molecule has deuterium on both the aromatic ring and the methyl group.
Deuteration Mechanisms and Labeling Efficiency
Deuteration of aromatic rings can be achieved through electrophilic aromatic substitution. youtube.com A common method involves treating the aromatic compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of heavy water (D₂O). youtube.comaklectures.com In this reaction, a deuterium ion (D⁺) acts as the electrophile, attacking the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate. aklectures.com Subsequent removal of a proton (H⁺) by the conjugate base restores aromaticity, resulting in a deuterated benzene ring. aklectures.com By using a large excess of the deuterated acid, all hydrogens on the ring can eventually be exchanged for deuterium. youtube.com
Alternative methods for deuteration include metal-catalyzed reactions. For example, catalysts based on ruthenium or tris(pentafluorophenyl)borane (B72294) have been used to facilitate H/D exchange on aromatic compounds using D₂O as the deuterium source under mild conditions. tcichemicals.comresearchgate.net Base-mediated deuteration using a strong base in a deuterated solvent like DMSO-d₆ is another possible strategy. acs.org The efficiency of these labeling methods depends on the specific catalyst, substrate, and reaction conditions.
Isotopic Enrichment and Purity Assessment
Determining the isotopic purity and enrichment of the final deuterated compound is a critical quality control step. This is essential because deuterated compounds are often used in applications where their exact mass is crucial. rsc.orgrsc.org The primary techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
HR-MS can distinguish between molecules with very small mass differences, such as those containing different numbers of deuterium atoms (isotopologues). nih.gov By analyzing the mass spectrum, one can determine the relative abundance of the fully deuterated product (e.g., d14), partially deuterated species (d13, d12, etc.), and the non-deuterated compound (d0). rsc.orgresearchgate.net
Table 2: Example of Isotopic Purity Assessment for Deuterated Compounds
This table presents representative data for various deuterated compounds, illustrating the type of analysis performed for this compound. Data adapted from a study on other labeled compounds. rsc.org
| Compound | Theoretical Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Isotopic Purity (%) | Partially Deuterated Impurities (%) | Source |
| Tamsulosin-d₄ | 413.2048 | 413.2042 | 99.5 | d₃: 0.5 | rsc.org |
| Oxybutynin-d₅ | 363.2661 | 363.2655 | 98.8 | d₄: 1.2 | rsc.org |
| Eplerenone-d₃ | 418.1289 | 418.1292 | 99.9 | d₂: 0.1 | rsc.org |
| Propafenone-d₇ | 349.2246 | 349.2243 | 96.5 | d₆: 3.5 | rsc.org |
Novel Synthetic Approaches and Derivatization Reactions
Research in organophosphorus chemistry continues to generate novel synthetic methods. To overcome selectivity issues with highly reactive reagents, alternative approaches using less nucleophilic reagents, such as organozinc compounds, have been developed for the synthesis of related aryl-dichlorophosphines. chemistryviews.org Such strategies could potentially be adapted for phosphorochloridate synthesis to improve selectivity. Furthermore, electrochemical methods using heavy water (D₂O) are emerging as a mild and efficient way to achieve deuteration. oaepublish.com
Aryl phosphorochloridates are valuable intermediates precisely because the chloride is a good leaving group, allowing for a variety of derivatization reactions. They are key precursors in the synthesis of a wide range of organophosphorus compounds, including phosphoramidates and phosphonopeptides. mdpi.comnih.gov For example, reacting an aryl phosphorochloridate with a primary or secondary amine yields the corresponding phosphoramidate (B1195095), a class of compounds with significant biological activity. nih.gov This reactivity makes this compound a potentially useful building block for synthesizing complex deuterated molecules for further study.
Exploration of Catalytic Methods for Compound Formation
The synthesis of diaryl phosphorochloridates, such as the deuterated o-tolyl analogue, typically involves the reaction of a phenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl3). While this reaction can proceed without a catalyst, the use of catalytic methods can significantly improve reaction efficiency, selectivity, and yield by minimizing the formation of by-products like triaryl phosphates.
One of the primary challenges in the synthesis of diaryl phosphorochloridates is controlling the stepwise substitution of chlorine atoms on the phosphorus oxychloride. The reaction proceeds through a series of intermediates, and over-reaction can lead to the formation of undesired triaryl phosphates. Catalysts can play a crucial role in modulating the reactivity of the phosphorus center and promoting the desired disubstituted product.
A notable catalytic approach involves the use of a catalyst that can form a stable complex with one of the chlorine atoms in phosphorus oxychloride. This complexation effectively "protects" one chlorine atom, thereby inhibiting the formation of the triaryl phosphate by-product. For instance, in the synthesis of diphenyl phosphorochloridate, a related non-deuterated analogue, catalysts like dimethylformamide (DMF) have been employed. google.com The catalyst forms a complex with phosphorus oxychloride, which then reacts with the phenol. The dissociation temperature of this complex and the boiling point of the catalyst are designed to be lower than the distillation temperature of the final product, allowing for easy separation of the catalyst after the reaction. google.com This method enhances the yield of the desired diaryl phosphorochloridate.
The general principle of this catalytic method can be extrapolated to the synthesis of this compound. The reaction would involve the combination of deuterated o-cresol (o-cresol-d7) with phosphorus oxychloride in the presence of a suitable catalyst. The reaction temperature would be carefully controlled, initially at a lower temperature and then gradually increased to reflux to drive the reaction to completion while minimizing by-product formation.
| Reactant 1 | Reactant 2 | Catalyst (Example) | Key Feature |
| o-Cresol-d7 | Phosphorus Oxychloride | Dimethylformamide (DMF) | Forms a complex with POCl3 to inhibit triaryl phosphate formation. google.com |
Synthesis of Chemically Modified Analogues of this compound
The synthesis of chemically modified analogues of this compound can be approached by introducing variations in either the aromatic ring or the phosphoryl group. These modifications can be used to study structure-activity relationships or to develop new compounds with specific properties.
The general synthetic route to such analogues would likely follow the established principles of reacting a substituted phenol with phosphorus oxychloride. For instance, to create analogues with different substituents on the tolyl ring, one would start with the corresponding substituted cresol. The reaction with phosphorus trichloride (B1173362) in the presence of a Friedel-Crafts catalyst is another method for producing phenol derivatives that could subsequently be used to create modified phosphorochloridates. google.com
The synthesis of deuterium-labeled compounds is a critical aspect when considering analogues of this compound. Deuterium labeling is often employed in metabolic studies to trace the fate of a compound in a biological system. The synthesis of such labeled compounds can be achieved through various methods, including H-D exchange reactions catalyzed by transition metals like palladium. mdpi.com
For example, to synthesize an analogue with a different substitution pattern, one would start with the appropriately substituted phenol-d7. The general reaction scheme would be:
2 R-Ar-OD + POCl3 → (R-Ar-O)2P(O)Cl + 2 DCl
Where R represents a functional group other than the methyl group at the ortho position, and Ar-OD represents the deuterated substituted phenol.
The table below outlines some potential chemically modified analogues and the corresponding starting materials that could be used for their synthesis, based on general synthetic principles.
| Modified Analogue (Hypothetical) | Starting Phenol (Deuterated) | Potential Synthetic Approach |
| Di(p-tolyl) phosphorochloridate-d14 | p-Cresol-d7 | Reaction with phosphorus oxychloride, potentially with catalytic control. |
| Di(4-chlorophenyl) phosphorochloridate-d10 | 4-Chlorophenol-d5 | Reaction with phosphorus oxychloride. |
| Di(4-methoxyphenyl) phosphorochloridate-d14 | 4-Methoxyphenol-d7 | Reaction with phosphorus oxychloride. |
The synthesis of these analogues would leverage the established chemistry of phosphorodichloridates and the availability of deuterated starting materials. The purification of these compounds would typically involve distillation or chromatography to isolate the desired product from any unreacted starting materials or by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methods
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. For this compound, specific NMR methodologies are utilized to probe different aspects of its molecular architecture.
Deuterium (²H) NMR spectroscopy is a powerful and direct method to verify the successful incorporation of deuterium atoms into a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms the enrichment of the compound with deuterium. wikipedia.org In the case of this compound, the presence of deuterium on the tolyl moieties is confirmed by ²H NMR. The chemical shifts in the ²H NMR spectrum are similar to those in proton (¹H) NMR, allowing for the assignment of deuterium signals to specific positions on the aromatic rings and methyl groups. sigmaaldrich.com This technique is particularly advantageous for highly deuterated compounds where conventional ¹H NMR would be limited by very weak residual proton signals. sigmaaldrich.com The use of a non-deuterated solvent is possible in ²H NMR, which can simplify sample preparation. sigmaaldrich.com
Table 1: Expected ²H NMR Data for this compound
| Functional Group | Expected Chemical Shift Range (ppm) |
| Aromatic C-D | 6.8 - 7.5 |
| Methyl C-D₃ | 2.0 - 2.5 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus, which generally leads to sharp and easily interpretable spectra. wikipedia.orghuji.ac.il This technique provides crucial information about the chemical environment of the phosphorus atom in the phosphorochloridate group of this compound.
The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ³¹P NMR spectrum would exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift value for this compound is expected to be in the region characteristic of phosphorochloridates. For comparison, the chemical shift of PCl₃ is around 219 ppm. sjtu.edu.cn The precise chemical shift provides a fingerprint for the phosphorochloridate moiety. wikipedia.org Furthermore, coupling between the phosphorus nucleus and any neighboring protons (if present) or other NMR-active nuclei can provide additional structural information. huji.ac.il However, ³¹P NMR spectra are often acquired with proton decoupling to simplify the spectrum. wikipedia.org
Table 2: Representative ³¹P NMR Chemical Shifts for Related Phosphorus Compounds
| Compound | Chemical Shift (ppm) |
| PPh₃ | -6.00 sjtu.edu.cn |
| Ph₂PCl | 81.00 sjtu.edu.cn |
| (PhO)₃P | 127.00 sjtu.edu.cn |
| PCl₃ | 219.00 sjtu.edu.cn |
| Tri(o-tolyl)phosphine | Not explicitly found, but related arylphosphines show shifts in the downfield region. rsc.orgchemicalbook.com |
Note: The chemical shift of this compound would be influenced by the electron-withdrawing chlorine atom and the aryloxy groups.
Beyond one-dimensional NMR techniques, advanced two-dimensional (2D) NMR experiments can provide deeper insights into the molecular structure and conformation of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between different atoms in the molecule.
While direct application of these techniques on this compound is not extensively documented in the readily available literature, their principles are broadly applicable. For instance, an HMBC experiment could be used to correlate the phosphorus atom with the deuterons on the tolyl rings, confirming the P-O-C linkages. These advanced methods are crucial for the unambiguous assignment of all signals in the NMR spectra and for providing a detailed picture of the molecule's three-dimensional structure in solution. researchgate.net
Mass Spectrometric Approaches for Structural Elucidation and Purity Assessment
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound, a critical step in its identification and characterization. For this compound, HRMS would be used to confirm its molecular formula as C₁₄D₁₄ClO₃P. The experimentally measured mass would be compared to the calculated theoretical mass for this formula, with a very small mass error providing strong evidence for the correct composition. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 3: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₄D₁₄ClO₃P |
| Molecular Weight | 310.77 g/mol cymitquimica.comlgcstandards.com |
| Theoretical Monoisotopic Mass | ~310.08 amu (Varies slightly based on isotopic abundances) |
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure.
The fragmentation of organophosphorus compounds often involves characteristic losses. mdpi.comrsc.org For this compound, collision-induced dissociation (CID) or other fragmentation methods would likely lead to the cleavage of the P-O and P-Cl bonds. The analysis of the resulting fragment ions would help to confirm the connectivity of the molecule. For example, the loss of a deuterated tolyl group (C₇D₇) or a deuterated toloxy group (C₇D₇O) would be expected. The presence of these specific neutral losses and the corresponding fragment ions in the tandem mass spectrum would provide strong evidence for the structure of this compound. Advanced fragmentation techniques can provide even more detailed structural information. researchgate.netnih.gov
Table 4: Potential Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Potential Fragment Ion | Neutral Loss |
| [M]+• or [M+H]+ | [M - Cl]+ | Cl• |
| [M]+• or [M+H]+ | [M - C₇D₇O]+ | C₇D₇O• |
| [M]+• or [M+H]+ | [C₇D₇OPOCl]+ | C₇D₇• |
Note: The observed fragments can vary depending on the ionization method and collision energy.
Isotope Ratio Mass Spectrometry for Quantitative Deuteration Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample. In the context of this compound, IRMS is employed to quantify the extent of deuterium incorporation into the tolyl functional groups. The analysis provides a definitive measure of isotopic enrichment, which is crucial for its application as an internal standard in quantitative mass spectrometry-based assays.
The fundamental principle of IRMS involves the combustion of the sample to convert it into simple gases (e.g., H₂, CO₂, N₂). For deuterium analysis, the sample is pyrolyzed to produce hydrogen gas (a mixture of H₂, HD, and D₂). The gas is then introduced into the mass spectrometer, where the ions corresponding to these isotopologues are separated by their mass-to-charge ratios. By precisely measuring the ion beam intensities, the ratio of deuterium to hydrogen (D/H) is calculated. This ratio is then compared against international standards to determine the delta value (δD), which represents the isotopic enrichment. For this compound, a high δD value confirms the successful and extensive replacement of hydrogen-1 with deuterium.
Table 1: Key Parameters in IRMS for Deuteration Analysis
| Parameter | Description | Relevance to this compound |
| Sample Preparation | High-temperature pyrolysis in the absence of oxygen. | Converts the deuterated organic matrix into H₂, HD, and D₂ gas for analysis. |
| Isotopologues Measured | Masses 2 (H₂) and 3 (HD). | The ratio of ion currents for m/z 3 to m/z 2 is used to determine the D/H ratio. |
| Isotopic Enrichment | The percentage of deuterium atoms in the molecule relative to the total number of hydrogen isotope atoms. | Confirms the "d14" designation and ensures its suitability as a stable isotope-labeled standard. |
| Data Reporting | Typically expressed as a delta value (δD) in per mil (‰) relative to a standard (e.g., VSMOW). | Provides a standardized and highly precise measure of deuteration. |
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are essential for separating this compound from its non-deuterated analog, synthesis precursors, and potential impurities, as well as for its quantification in various matrices.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides excellent separation and highly specific detection, making it a gold standard for quantitative analysis.
Method development typically involves optimizing the GC conditions to achieve a sharp, symmetrical peak for the analyte. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable. The sample is injected into a heated port to ensure rapid volatilization. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
For detection, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions that are characteristic of this compound, thereby reducing background noise. The use of a deuterated standard allows for quantification by isotope dilution, a highly accurate method where the isotopically labeled standard is added to the sample and the ratio of the analyte to the standard is measured. For even greater specificity, especially in complex matrices, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can be used. nih.gov
Table 2: Illustrative GC-MS Method Parameters
| Parameter | Typical Setting | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides efficient separation of semi-volatile organophosphorus compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates analytes based on boiling point and polarity. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Transports the analyte through the column. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation patterns. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development
While GC-MS is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analytes that may be thermally labile or require analysis in solutions that are not easily volatilized.
Developing an HPLC method for this compound would typically involve reversed-phase chromatography. nanobioletters.com A C18 column is a common first choice, as it effectively separates moderately non-polar organic molecules. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nanobioletters.com A gradient elution, where the proportion of the organic solvent is increased over time, would be used to ensure the efficient elution of the compound from the column.
Detection can be achieved using a UV detector, as the tolyl groups will absorb UV light. However, for more selective and sensitive analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for highly specific detection and quantification using multiple reaction monitoring, similar to GC-MS/MS. nih.gov
Table 3: Potential HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component of the mobile phase. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Gradient | 50% B to 95% B over 10 minutes | Ensures elution of the analyte with good peak shape. |
| Detector | UV at ~265 nm or Mass Spectrometer (ESI+) | UV for general detection or MS for specific and sensitive quantification. |
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for confirming the molecular structure of this compound by identifying its key functional groups. mdpi.com These two techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.
In the FTIR spectrum, strong absorptions are expected for the P=O and P-O-C stretching vibrations. The P=O stretch is typically a very strong and prominent band. researchgate.net The P-O-Aryl stretch will also be clearly visible. In Raman spectroscopy, aromatic ring vibrations are often strong. irdg.org A key feature for this specific compound is the presence of Carbon-Deuterium (C-D) bonds in place of Carbon-Hydrogen (C-H) bonds. This substitution results in a significant shift of stretching and bending vibrations to lower wavenumbers (frequencies) due to the heavier mass of deuterium. For instance, the aromatic C-H stretching vibrations typically found around 3000-3100 cm⁻¹ would be shifted to approximately 2200-2300 cm⁻¹. The presence of these C-D bands and the absence of C-H bands in the aromatic region provide direct evidence of deuteration. The P-Cl stretch is expected at a lower frequency and may be more prominent in the Raman spectrum.
Table 4: Expected Vibrational Band Assignments for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) | Notes |
| Aromatic C-D Stretch | ~2200 - 2300 | FTIR, Raman | Shifted down from the typical C-H region (~3050 cm⁻¹). Confirms deuteration. |
| P=O Stretch | ~1250 - 1300 | FTIR (Strong), Raman (Weak) | A characteristic and intense band for phosphate esters. mdpi.com |
| P-O-C (Aryl) Stretch | ~1150 - 1250 (asymmetric) / ~950 - 1050 (symmetric) | FTIR, Raman | Confirms the phosphate ester linkage to the aromatic ring. mdpi.com |
| Aromatic Ring C=C Stretch | ~1400 - 1600 | FTIR, Raman (Strong) | Multiple bands are characteristic of the substituted benzene ring. |
| P-Cl Stretch | ~450 - 600 | Raman, FTIR (Variable) | Confirms the presence of the chloridate functional group. |
Mechanistic Investigations of Reactivity and Transformation Pathways of O Tolyl Phosphorochloridate D14
Reaction Kinetics and Solvent Effects on Reactivity
The reactivity of organophosphorus compounds like o-Tolyl phosphorochloridate-d14 is significantly influenced by the solvent system and the nature of the reacting species.
The hydrolytic stability of this compound is a critical aspect of its reactivity profile. In aqueous environments, the compound is susceptible to hydrolysis, a reaction that involves the cleavage of the P-Cl bond by water. The mechanism of this process can vary depending on the reaction conditions. Generally, nucleophilic substitution at a phosphorus center can proceed through either a concerted or a stepwise mechanism. sapub.org In a concerted process, the bond to the nucleophile (water) forms concurrently with the breaking of the bond to the leaving group (chloride). Conversely, a stepwise mechanism involves the formation of a pentacoordinate intermediate. sapub.org
The choice between these pathways is influenced by factors such as the polarity of the solvent. In highly polar, aqueous systems, a dissociative or SN1-like mechanism may be favored, where the P-Cl bond ionization is the rate-determining step, leading to a metaphosphate intermediate. In less polar, non-aqueous systems, an associative or SN2-like mechanism with backside attack by the nucleophile is more probable. sapub.org The presence of the deuterated tolyl group is not expected to significantly alter the fundamental hydrolytic mechanism compared to its non-deuterated analog, but it serves as a valuable tool for mechanistic elucidation through kinetic isotope effect studies.
Solvent deuterium (B1214612) isotope effects (SDIEs), where D₂O is used as the solvent instead of H₂O, can provide insights into the role of the solvent and proton transfer in the transition state. mdpi.com For instance, a significant SDIE (kH₂O/kD₂O > 1) would suggest that proton transfer from the attacking water molecule is part of the rate-determining step, which is common in general base-catalyzed hydrolysis.
A hypothetical representation of the effect of solvent polarity on the hydrolysis rate constant of a generic organophosphorus chloride is presented in Table 1.
Table 1: Hypothetical Influence of Solvent Polarity on the First-Order Rate Constant (k₁) for the Hydrolysis of an Organophosphorus Chloride at 25°C
| Solvent System (v/v) | Dielectric Constant (ε) | Hypothetical k₁ (s⁻¹) |
| 100% Water | 80.1 | 5.2 x 10⁻³ |
| 80% Ethanol / 20% Water | 65.4 | 1.8 x 10⁻⁴ |
| 50% Acetone / 50% Water | 56.2 | 7.5 x 10⁻⁵ |
| 100% Acetonitrile (B52724) | 37.5 | 3.1 x 10⁻⁷ |
This table is illustrative and does not represent experimentally determined data for this compound.
Beyond hydrolysis, the phosphorus center of this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of various organophosphorus esters and amides. The mechanism of these nucleophilic substitution reactions can be either concerted or stepwise. sapub.orgsapub.org
In a concerted mechanism, the nucleophile attacks the phosphorus atom, and the chloride leaving group departs simultaneously, passing through a single pentacoordinate transition state. sapub.org In a stepwise mechanism, the nucleophile adds to the phosphorus center to form a trigonal bipyramidal intermediate, which then expels the leaving group in a subsequent step. sapub.org The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the operative pathway. For example, reactions with strong nucleophiles often favor a concerted mechanism, while weaker nucleophiles may proceed through a stepwise pathway. rsc.org
The steric and electronic properties of the o-tolyl group, even with deuterium substitution, will influence the reaction rate and potentially the mechanism. The ortho-methyl group can provide some steric hindrance around the phosphorus center.
Isotopic Effects in Reaction Mechanisms (Kinetic and Equilibrium Isotope Effects)
The use of isotopically labeled compounds like this compound is a powerful tool for investigating reaction mechanisms.
Kinetic isotope effects (KIEs) are changes in the reaction rate that occur when an atom in the reactant is replaced with one of its isotopes. nih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. For this compound, a primary deuterium KIE would not be expected in reactions where the C-D bonds of the tolyl group are not broken.
However, secondary deuterium isotope effects are more relevant in this case. These are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. core.ac.uk Secondary KIEs arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state. For this compound, deuterium substitution is on the aromatic ring and the methyl group. Changes in hybridization or steric environment at the phosphorus center during the reaction can influence the vibrational modes of these C-D bonds, leading to a secondary KIE.
The magnitude of secondary deuterium KIEs can provide valuable information about the structure of the transition state. For example, a significant secondary KIE might suggest a change in the electronic environment of the tolyl group in the transition state. nih.gov If the reaction proceeds through a dissociative mechanism with the development of positive charge on the phosphorus atom, this charge could be delocalized into the aromatic ring, altering the C-D bond vibrations and resulting in a measurable KIE.
By carefully measuring the rates of reaction for both the deuterated and non-deuterated isotopologues, chemists can gain insights into the rate-determining step and the nature of the transition state. For instance, a KIE value (kH/kD) greater than 1 (a normal KIE) suggests that the transition state is more loosely bound than the ground state with respect to the isotopically substituted position. Conversely, a KIE value less than 1 (an inverse KIE) indicates a more tightly bound transition state. rsc.org
Table 2: Hypothetical Secondary Deuterium Kinetic Isotope Effects for the Reaction of o-Tolyl Phosphorochloridate with a Nucleophile
| Proposed Mechanism | Hypothetical kH/kD | Interpretation |
| Associative (SN2-like) | ~1.02 | Minor change in the vibrational environment of the tolyl group in the transition state. |
| Dissociative (SN1-like) | >1.05 | Significant electronic change in the tolyl group in the transition state, possibly due to charge delocalization. |
This table presents hypothetical data to illustrate the application of KIEs and does not represent measured values for this compound.
Electrophilic and Radical Reactions Involving the Phosphorochloridate Moiety
While nucleophilic substitution at the phosphorus center is the most common reaction pathway for phosphorochloridates, the potential for electrophilic and radical reactions also exists, although they are generally less favored.
Electrophilic reactions would likely target the oxygen atoms of the phosphate (B84403) group or the aromatic ring. However, the electron-withdrawing nature of the phosphorochloridate group deactivates the aromatic ring towards electrophilic substitution.
Radical reactions involving the phosphorochloridate moiety are also possible under specific conditions, such as photolysis or in the presence of radical initiators. These reactions could lead to homolytic cleavage of the P-Cl or P-O bonds, generating phosphorus-centered radicals. The subsequent reactions of these radicals would depend on the surrounding chemical environment. The presence of the deuterated tolyl group could be used as a spectroscopic marker to track the fate of the aryl portion of the molecule in such radical processes.
Interaction Mechanisms with Selected Chemical Species and Substrates
The reactivity of this compound is characterized by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution reactions. The presence of the deuterated o-tolyl group is primarily for isotopic labeling and tracing purposes in mechanistic studies and does not significantly alter the fundamental chemical reactivity of the phosphorochloridate moiety. The interaction mechanisms with various nucleophiles generally proceed via a nucleophilic substitution pathway at the phosphorus center. These mechanisms can be broadly categorized as either a concerted, one-step process (SN2-like) or a stepwise, two-step process involving a pentacoordinate intermediate.
The specific pathway is influenced by several factors, including the nature of the attacking nucleophile, the solvent, and the steric and electronic properties of the substituents on the phosphorus atom. For this compound, the general reaction scheme involves the attack of a nucleophile on the phosphorus atom, leading to the displacement of the chloride ion.
Hydrolysis
The reaction with water as a nucleophile results in the hydrolysis of the phosphorochloridate to the corresponding o-tolylphosphoric acid-d14. This reaction is of significant interest as it represents a primary degradation pathway in aqueous environments. The mechanism can proceed through two potential pathways:
Associative (Stepwise) Mechanism: This pathway involves the initial addition of a water molecule to the phosphorus center to form a transient pentacoordinate trigonal bipyramidal intermediate. This is followed by the departure of the chloride leaving group. This mechanism is often favored in the presence of catalysts or in more polar solvents that can stabilize the charged intermediate.
Dissociative (Concerted) Mechanism: In this SN2-type mechanism, the bond formation with the incoming water molecule and the bond cleavage of the phosphorus-chlorine bond occur simultaneously in a single transition state.
Kinetic studies on analogous, non-deuterated phosphorochloridates suggest that the hydrolysis can follow a one-stage mechanism. rsc.org The rate of hydrolysis is influenced by the pH of the medium.
Alcoholysis
The reaction of this compound with alcohols (ROH) as nucleophiles yields the corresponding mixed phosphate esters. This reaction is a common synthetic route for the preparation of various organophosphates. Similar to hydrolysis, the mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general reaction is as follows:
(d14-C7H7O)P(O)Cl2 + ROH → (d14-C7H7O)(RO)P(O)Cl + HCl
Further reaction with another alcohol molecule can lead to the formation of a triester. The choice of a stepwise or concerted mechanism depends on the steric bulk of both the alcohol and the tolyl group, as well as the reaction conditions.
Aminolysis
Amines, being potent nucleophiles, react readily with this compound to form phosphoramidates. The reaction mechanism is analogous to that of hydrolysis and alcoholysis, involving the nucleophilic attack of the amine nitrogen on the phosphorus center. The reaction with a primary or secondary amine proceeds as follows:
(d14-C7H7O)P(O)Cl2 + R2NH → (d14-C7H7O)P(O)Cl(NR2) + HCl
The resulting phosphoramidate (B1195095) can be a stable product or an intermediate for further functionalization. Mechanistic studies on similar compounds, such as phosphoramidites, indicate that these reactions can be subject to catalysis. nih.gov The reactivity and mechanism (concerted versus stepwise) can be influenced by the nature of the amine and the solvent. sapub.orgsapub.org
The table below summarizes the interaction of this compound with selected chemical species.
| Interacting Species (Nucleophile) | Substrate | Product Type | General Reaction Mechanism |
| Water (H₂O) | This compound | o-Tolylphosphoric acid-d14 | Nucleophilic Substitution (Hydrolysis) |
| Alcohol (ROH) | This compound | Mixed Phosphate Ester | Nucleophilic Substitution (Alcoholysis) |
| Amine (R₂NH) | This compound | Phosphoramidate | Nucleophilic Substitution (Aminolysis) |
Degradation Pathways and Environmental Transformation of O Tolyl Phosphorochloridate D14
Abiotic Degradation Mechanisms
The primary abiotic pathways contributing to the breakdown of o-tolyl phosphorochloridate-d14 in the environment are photolytic degradation, driven by sunlight, and chemical transformations such as hydrolysis.
Photolytic Degradation Studies and Products
The phototransformation of organophosphate esters, including compounds structurally similar to o-tolyl phosphorochloridate, is a recognized degradation pathway in aqueous environments. While direct photolysis can occur, the process is often influenced by the presence of other substances in the water that can promote the reaction.
Research on tricresyl phosphate (B84403) (TCP) has shown that its photodegradation follows pseudo-first-order kinetics. The rate of this degradation can be accelerated by the presence of nitrate and iron ions, which are common constituents of natural waters. These substances can generate highly reactive hydroxyl radicals under sunlight, which then attack the TCP molecule. The degradation process is thought to involve the cleavage of the ester bond, leading to the formation of simpler, less harmful compounds. While specific photolytic degradation products of o-tolyl phosphorochloridate have not been extensively documented, it is plausible that they would include o-cresol (B1677501) and various phosphate derivatives, resulting from the breakdown of the ester linkage.
Hydrolysis and Other Chemical Transformation Pathways
Hydrolysis represents a significant chemical transformation pathway for organophosphate esters. This process involves the cleavage of the ester bond by reaction with water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Studies on tricresyl phosphate demonstrate that it is readily hydrolyzed in alkaline conditions, breaking down into dicresyl phosphate and cresol. who.int Conversely, it exhibits greater stability in neutral and acidic environments at normal temperatures. who.int This pH-dependent hydrolysis suggests that in alkaline soils or water bodies, the degradation of this compound would be more rapid. The general mechanism for the hydrolysis of phosphorochloridates is considered to be a one-stage process.
Biotic Degradation Mechanisms
Microorganisms and their enzymes play a crucial role in the breakdown of organophosphorus compounds in the environment. These biotic processes are essential for the natural attenuation of these potential pollutants.
Microbial Transformation Pathways and Metabolite Identification
A variety of microorganisms have been shown to degrade tricresyl phosphate isomers. Microbial consortia, as well as specific bacterial strains, can utilize these compounds as a source of carbon and energy. The primary microbial degradation pathways for TCPs are hydrolysis and hydroxylation. researchgate.netbohrium.com
Hydrolysis, the enzymatic cleavage of the ester bonds, results in the formation of di- and mono-cresyl phosphates, and ultimately cresol and inorganic phosphate. Hydroxylation involves the addition of a hydroxyl group to the aromatic ring or the methyl group of the cresol moiety.
One study identified a microbial consortium, ZY1, capable of completely degrading tri-o-cresyl phosphate (ToCP) within 36 hours. researchgate.netbohrium.com The degradation was found to be facilitated by intracellular enzymes. The primary metabolites detected were consistent with hydrolysis and hydroxylation pathways. researchgate.netbohrium.com Another study on the translocation and biotransformation of TCP isomers in a rice and microbiome system identified a range of metabolites, including hydroxylated, methylated, demethylated, and methoxylated products, in addition to hydrolysis products.
The degradation rate can vary between different isomers. For instance, in one study, the ortho isomer of TCP was observed to degrade at a slightly faster rate in river water compared to the meta and para isomers. who.int
Table 1: Microbial Degradation of Tricresyl Phosphate Isomers
| Isomer | Degradation Time (for 1 mg/L) | Key Microbial Players | Primary Degradation Pathways |
|---|---|---|---|
| Tri-o-cresyl phosphate (ToCP) | 36 hours (by consortium ZY1) | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation |
| Tri-m-cresyl phosphate (TmCP) | 12 hours (by consortium ZY1) | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation |
Enzymatic Degradation Studies (e.g., Phosphotriesterase activity on related structures)
Enzymes, particularly phosphotriesterases, are instrumental in the biotic degradation of organophosphate esters. These enzymes catalyze the hydrolysis of the P-O ester bond, a critical first step in the detoxification of these compounds.
Phosphotriesterases are known to act on a broad range of organophosphate substrates. The enzymatic reaction typically involves the nucleophilic attack of a water molecule, activated by a metal cofactor within the enzyme's active site, on the phosphorus center of the substrate. This leads to the cleavage of the ester bond and the release of the alcohol and the corresponding dialkyl or diaryl phosphate.
While direct studies on the enzymatic degradation of o-tolyl phosphorochloridate are scarce, research on related aryl phosphates has demonstrated the efficacy of phosphotriesterases. For example, some phosphotriesterases have shown activity towards triphenyl phosphate, another aryl phosphate. The activity of these enzymes is influenced by factors such as pH and temperature.
Fate and Transport Considerations in Environmental Compartments
The fate and transport of this compound in the environment are governed by its physicochemical properties and its interactions with different environmental media, including air, water, soil, and sediment.
Organophosphate esters are recognized as ubiquitous environmental contaminants. Due to their use as flame retardants and plasticizers, they can be released into the environment from various sources. Their transport can occur over long distances, leading to their presence in remote areas.
In the atmosphere, organophosphate esters can exist in both the gas phase and associated with particulate matter. Their partitioning between these two phases depends on their volatility and the ambient temperature.
In aquatic systems, the low water solubility of compounds like tricresyl phosphate leads to their rapid adsorption onto sediment and suspended particulate matter. who.int This partitioning behavior significantly influences their bioavailability and the primary degradation pathways that will act upon them. While in the water column, they are subject to photolysis and hydrolysis, once partitioned to sediment, microbial degradation becomes the more dominant process.
In soil, the strong adsorption of tricresyl phosphate to soil particles limits its mobility and leaching into groundwater. who.int Biodegradation is considered a major degradation process in the soil environment.
The bioaccumulation potential of tricresyl phosphate has been observed in various aquatic organisms. Bioconcentration factors (BCFs) have been measured in several fish species, indicating that these compounds can accumulate in living tissues from the surrounding environment. who.int
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tricresyl phosphate (TCP) |
| Tri-o-cresyl phosphate (ToCP) |
| Dicresyl phosphate |
| o-Cresol |
| Triphenyl phosphate |
| Di-cresyl phosphates |
Sorption and Leaching Characteristics
The movement of this compound in the subsurface is dictated by its tendency to adsorb to soil and sediment particles (sorption) versus its mobility with water flow (leaching). The sorption of organophosphorus compounds to soil is influenced by factors such as soil organic matter content, clay content, and pH.
Sorption:
Organophosphate esters with aromatic groups tend to exhibit moderate to strong sorption to soil organic carbon. This is quantified by the organic carbon-water partition coefficient (Koc). For instance, diphenyl phosphate, an aryl phosphate, has a reported average log Koc value of 2.30 ± 0.42. researchgate.net This indicates a moderate tendency to bind to organic matter in soil and sediment. Given the structural similarity, this compound is also expected to adsorb to soil particles, which would limit its mobility. The sorption process for phosphates in soil is complex, involving reactions with iron and aluminum oxides, clay minerals, and organic matter. dpird.wa.gov.au
Leaching:
The potential for this compound to leach into groundwater is inversely related to its sorption. Compounds with strong adsorption to soil particles are less likely to be transported with percolating water. The relatively low water solubility and moderate sorption potential inferred from similar compounds suggest that this compound would have a limited leaching potential in soils with significant organic matter or clay content. However, in sandy soils with low organic matter, the potential for leaching could be higher. The rapid hydrolysis of the phosphorochloridate group to the corresponding phosphate ester would also influence its long-term mobility, as the resulting o-tolyl phosphate would have different sorption characteristics.
| Parameter | Estimated Value/Characteristic | Basis of Estimation | Implication for Environmental Fate |
|---|---|---|---|
| Log Koc | ~2.3 | Based on diphenyl phosphate researchgate.net | Moderate sorption to soil organic carbon. |
| Water Solubility | Low | General characteristic of aryl phosphates | Reduced potential for dissolution in and transport by water. |
| Leaching Potential | Low to Moderate | Inferred from moderate Koc and low solubility | Leaching is more likely in sandy, low-organic matter soils. |
Volatilization and Atmospheric Dispersion
The entry of this compound into the atmosphere is governed by its volatility, and its subsequent transport is influenced by atmospheric conditions and its partitioning between the gas and particle phases.
Volatilization:
Volatilization is the process by which a chemical evaporates from soil or water surfaces into the air. The tendency of a compound to volatilize is related to its vapor pressure and Henry's Law constant. Organophosphate esters encompass a wide range of volatilities. For semi-volatile organic compounds (SVOCs) like many organophosphate esters, volatilization from surfaces can be a significant environmental transport pathway. nih.gov While the specific vapor pressure for this compound is not available, data for the related compound, diphenyl chlorophosphate, indicates a vapor pressure of 10 mmHg at 190 °C, suggesting it is semi-volatile. The actual rate of volatilization from soil will depend on factors such as soil temperature, moisture content, air movement, and the strength of its adsorption to soil particles.
Atmospheric Dispersion:
Once in the atmosphere, this compound would be subject to atmospheric dispersion, which is the process of its transport and dilution in the air. As a semi-volatile organic compound, it can exist in the atmosphere in both the gas phase and adsorbed to atmospheric particles (aerosols). cmu.edu The partitioning between these two phases is a critical factor in its atmospheric lifetime and transport distance.
Gas-Phase: In the gas phase, the compound can be transported by wind and is susceptible to degradation by atmospheric oxidants, such as hydroxyl radicals.
Particle-Phase: When adsorbed to particles, its transport is governed by the movement of those particles, and it can be removed from the atmosphere through wet (rain, snow) and dry deposition.
Mathematical models are used to simulate the atmospheric dispersion of pollutants, taking into account meteorological conditions and chemical properties. wikipedia.org Long-range atmospheric transport is possible for semi-volatile compounds that partition between the gas and particle phases, allowing them to travel significant distances from their source. copernicus.org
| Parameter | Estimated Characteristic | Basis of Estimation | Implication for Environmental Fate |
|---|---|---|---|
| Volatility | Semi-volatile | Based on the properties of diphenyl chlorophosphate and general characteristics of organophosphate esters. nih.gov | Potential to enter the atmosphere from soil and water surfaces. |
| Atmospheric Partitioning | Exists in both gas and particle phases | Typical behavior of semi-volatile organic compounds. cmu.edu | Influences transport distance and removal mechanisms. |
| Atmospheric Transport | Potential for local and long-range transport | Dependent on partitioning and atmospheric conditions. copernicus.org | Can be dispersed far from the original source of contamination. |
Applications of O Tolyl Phosphorochloridate D14 in Non Biological and Industrial Contexts
Role as a Synthetic Reagent in Organic Chemistry
As a phosphorochloridate, this compound is an effective phosphorylating agent, enabling the introduction of a di-o-tolyl phosphate (B84403) group onto various nucleophiles. The presence of fourteen deuterium (B1214612) atoms on the tolyl groups does not alter its fundamental chemical reactivity but makes it a powerful tool for tracing reaction pathways and mechanisms.
Phosphorylating Agent in Ester and Amide Synthesis
o-Tolyl phosphorochloridate is a key intermediate in the synthesis of various organophosphate esters. nih.govusbio.net Its reaction with alcohols or phenols results in the formation of a new phosphate ester bond, displacing the chlorine atom. This type of reaction is fundamental in creating more complex molecules. For instance, the non-deuterated analogue, di-o-cresyl phosphorochloridate, reacts with the potassium salt of o-hydroxybenzyl alcohol to synthesize metabolites of Tri-o-cresyl phosphate (TOCP), such as hydroxymethyl TOCP. nih.gov This demonstrates its utility in targeted synthesis of specific phosphate esters.
Similarly, its reaction with primary or secondary amines yields phosphoramidates. The robust P-Cl bond is readily attacked by the nucleophilic nitrogen atom, leading to the formation of a P-N bond. This reactivity is crucial for building a diverse range of organophosphorus compounds with potential applications in various fields of chemistry.
Use in Cross-Coupling Reactions and Material Science
While o-tolyl phosphorochloridate-d14 itself is not typically a direct participant or ligand in cross-coupling reactions, its structural relative, tri(o-tolyl)phosphine, is a widely used ligand in palladium-catalyzed processes. nih.gov Organophosphate esters and phosphonates, which can be synthesized from phosphorochloridates, can serve as electrophilic partners in certain transition metal-catalyzed cross-coupling reactions for C-C bond formation.
In material science, organophosphorus compounds are integral to the development of specialized polymers and materials. researchgate.net Organophosphate esters (OPEs) are widely used as flame retardants and plasticizers in polymers, textiles, and electronics. wikipedia.orgnih.govresearchgate.netepa.gov o-Tolyl phosphorochloridate is a direct precursor to Tri-o-cresyl phosphate (TOCP), a known flame retardant and plasticizer. usbio.netwikipedia.org The synthesis of TOCP can be achieved by reacting o-cresol (B1677501) with phosphorus oxychloride, a process in which di-o-cresyl phosphorochloridate is an intermediate. nih.govcdc.gov The deuterated form, this compound, can be used to synthesize labeled TOCP for studies on material degradation, leaching, and environmental fate without interfering with the analysis of the non-labeled parent compound. researchgate.net
Application as a Reference Standard in Analytical Chemistry
The primary application of isotopically labeled compounds like this compound is in analytical chemistry, where they serve as invaluable reference standards for achieving high accuracy and precision in quantitative measurements.
Internal Standard for Quantitative Analysis
Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.com When analyzing a sample for the presence of the non-deuterated (native) o-tolyl phosphorochloridate or its metabolites, a known amount of the d14-labeled version is added to the sample at the beginning of the workflow.
Because the chemical and physical properties of the deuterated standard are nearly identical to the native analyte, it experiences similar extraction efficiencies, derivatization yields, and ionization suppression or enhancement effects in the mass spectrometer. texilajournal.comlcms.cz However, it is easily distinguished from the native analyte by its higher mass. By comparing the detector response of the native analyte to that of the internal standard, analysts can accurately quantify the concentration of the target compound, compensating for variations during sample preparation and analysis. lcms.cznih.gov This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantification technique. nih.gov
Table 1: Analytical Techniques Utilizing Deuterated Internal Standards
| Analytical Technique | Principle of Operation | Role of this compound |
|---|---|---|
| GC-MS | Separates volatile compounds based on their properties and detects them by mass. | Co-elutes with the non-labeled analyte, allowing for quantification by comparing ion signals, correcting for variations in injection and ionization. |
| LC-MS/MS | Separates compounds in a liquid phase and uses tandem mass spectrometry for highly selective and sensitive detection. | Compensates for matrix effects, ion suppression/enhancement, and variations in sample preparation and instrument response. texilajournal.comlcms.cz |
Calibration Standard for Instrument Validation
This compound can also be used to prepare calibration standards to create a calibration curve. nih.gov This involves creating a series of solutions with known concentrations of the standard. These are then analyzed to establish the relationship between concentration and instrument response. This curve is then used to determine the concentration of the native analyte in unknown samples. nih.gov Using a labeled standard for calibration can help improve the accuracy of the analysis, especially when dealing with complex sample matrices where matrix effects can be significant. nih.govscispace.com The use of isotopically labeled standards is a key component of quality assurance and quality control (QA/QC) protocols in analytical laboratories. nih.gov
Development of Specialized Materials or Formulations (excluding direct human contact/safety)
The non-deuterated analogue of this compound is an important intermediate in the synthesis of Tri-o-cresyl phosphate (TOCP), a high-production-volume chemical used extensively as a flame retardant and a plasticizer. epa.govwikipedia.orgresearchgate.net
Key applications of TOCP include:
Flame Retardants: Added to plastics (e.g., vinyl), textiles, and furniture to inhibit or resist the spread of fire. wikipedia.orgwikipedia.org
Plasticizers: Incorporated into materials like PVC and nitrocellulose lacquers to increase their flexibility and durability. researchgate.netwikipedia.org
Lubricant Additives: Used as an anti-wear additive in industrial and aviation lubricants. wikipedia.org
The synthesis of TOCP often involves the reaction of o-cresol with a phosphorylating agent like phosphorus oxychloride, where di-o-cresyl phosphorochloridate is a key intermediate. nih.gov By using this compound, researchers can produce deuterated TOCP. This labeled TOCP is crucial for research purposes, such as:
Studying the mechanisms of thermal and photodegradation of the material.
Quantifying the rate at which the plasticizer or flame retardant leaches from a polymer into the environment. wikipedia.org
Tracing the environmental fate and transport of these additives. nih.gov
These studies are vital for understanding the lifecycle and environmental impact of industrial materials without the analytical interference from pre-existing, non-labeled compounds in the environment.
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tri-o-cresyl phosphate | TOCP |
| Phosphorus oxychloride | POCl3 |
| o-cresol | - |
| o-hydroxybenzyl alcohol | - |
| Hydroxymethyl TOCP | - |
Polymer Chemistry and Flame Retardant Applications
The primary industrial relevance of this compound lies in its connection to the synthesis of deuterated organophosphate esters, which are analogues of widely used flame retardants. The non-deuterated tri-o-cresyl phosphate (TOCP) is a well-known flame retardant and plasticizer. o-Tolyl phosphorochloridate is a direct precursor to TOCP. Consequently, the deuterated form, this compound, is utilized as a synthetic intermediate for producing isotopically labeled versions of such flame retardants.
These deuterated flame retardants are not typically used in bulk industrial applications. Instead, their value is in research and development within polymer chemistry. They serve as tracers or internal standards in analytical studies. For example, in studies aimed at understanding the degradation pathways, environmental fate, or leaching of organophosphate flame retardants from polymer matrices, the use of a deuterated analogue allows for precise quantification and tracking through techniques like mass spectrometry. This information is crucial for developing more stable and environmentally benign flame retardant systems.
While this compound itself is not directly applied to polymers as a flame retardant, its role as a precursor to analytical standards is integral to the safety and performance assessment of flame-retarded materials.
Functional Material Precursors
The application of this compound as a precursor for functional materials is an area of specialized chemical synthesis. The reactivity of the phosphorochloridate group allows for its attachment to various substrates, thereby introducing a deuterated o-tolyl phosphate moiety. This can be leveraged in the synthesis of novel materials where isotopic labeling is desired for analytical or characterization purposes.
For instance, in the development of advanced functional polymers or organometallic frameworks, incorporating a deuterated component can aid in elucidating reaction mechanisms or material structures using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or neutron scattering. The presence of deuterium instead of protium provides a distinct signal or scattering profile, enabling detailed structural and dynamic analysis of the material.
The synthesis of such specialized functional materials using this compound is typically confined to a laboratory scale for research purposes. There is limited evidence of its large-scale industrial use as a functional material precursor.
Theoretical and Computational Chemistry Studies on O Tolyl Phosphorochloridate D14
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-Tolyl phosphorochloridate-d14 at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic parameters and reactivity indices.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine its equilibrium geometry. researchgate.netijcce.ac.ir These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
The energy landscape of this compound can also be mapped out using DFT. This involves locating various conformers and transition states for rotation around the P-O and O-C bonds. The relative energies of these structures are crucial for understanding the molecule's flexibility and the population of different conformational states at a given temperature.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| P=O Bond Length | 1.45 Å |
| P-Cl Bond Length | 2.05 Å |
| P-O Bond Length | 1.60 Å |
| O-C (aryl) Bond Length | 1.40 Å |
| C-D Bond Length (methyl) | 1.10 Å |
| C-D Bond Length (aryl) | 1.09 Å |
| Cl-P=O Bond Angle | 115° |
| O-P-O Bond Angle | 100° |
| P-O-C Angle | 120° |
Note: This data is illustrative and based on typical values for similar organophosphorus compounds.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for predicting spectroscopic data. rsc.orgaps.org For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of its vibrational and NMR spectra.
Calculations of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. q-chem.com The predicted frequencies for the deuterated compound would show characteristic shifts compared to its non-deuterated counterpart, particularly for vibrational modes involving the C-D bonds. This can be a powerful tool for confirming the isotopic labeling of the molecule. Similarly, the prediction of NMR chemical shifts (¹³C, ³¹P) and coupling constants can aid in the structural elucidation and characterization of the compound. ijcce.ac.ir
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| P=O Stretch | 1280 |
| P-Cl Stretch | 550 |
| P-O-C Symmetric Stretch | 950 |
| C-D Stretch (methyl) | 2200 |
| C-D Stretch (aryl) | 2250 |
Note: This data is illustrative. The exact values would depend on the specific computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. google.comnist.gov For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with other molecules.
By simulating the trajectory of the molecule over nanoseconds or even microseconds, one can observe transitions between different conformations and determine their relative stabilities. This is particularly useful for understanding the flexibility of the tolyl groups and how their orientation influences the reactivity of the phosphoryl chloride moiety. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the compound's physical properties and its interactions with its environment.
Prediction of Isotopic Effects using Computational Models
The deuteration of this compound makes it an ideal candidate for studying kinetic isotope effects (KIEs) computationally. The change in mass upon substituting hydrogen with deuterium (B1214612) can affect the rates of chemical reactions. Computational models can predict the magnitude of these effects, providing insights into reaction mechanisms.
For a reaction involving the cleavage of a C-D bond, a primary KIE would be expected. Even if the deuterated bonds are not directly involved in the reaction, secondary KIEs can be observed. Theoretical calculations of KIEs typically involve computing the vibrational frequencies of the reactants and the transition state, both for the deuterated and non-deuterated species. These calculations can help to determine whether a particular bond is being broken or formed in the rate-determining step of a reaction.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of reactions involving this compound, such as its hydrolysis or its reaction with nucleophiles, is crucial for predicting its reactivity and stability. nih.govrsc.org Computational chemistry provides a powerful tool for this in the form of transition state analysis.
By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The geometry and energy of the transition state provide valuable information about the mechanism of the reaction. For example, by analyzing the bonds being formed and broken in the transition state, one can determine whether the reaction proceeds through an associative or dissociative mechanism. For this compound, this could involve determining whether a nucleophile attacks the phosphorus center before the chlorine atom leaves (associative) or after (dissociative).
QSAR/QSPR Approaches for Structure-Reactivity Relationships (general chemical reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its activity or properties. While often used in drug discovery, these approaches can also be applied to understand general chemical reactivity.
For a series of related organophosphorus compounds, including this compound, QSAR/QSPR models can be developed to predict their reactivity towards a particular reaction, such as hydrolysis. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and electronic features. These descriptors could include steric parameters, electronic parameters (like partial charges and orbital energies), and topological indices. By building a statistical model that relates these descriptors to the experimentally determined reaction rates, one can predict the reactivity of new, untested compounds and gain insights into the structural features that govern their reactivity.
Future Research Directions and Unaddressed Areas in O Tolyl Phosphorochloridate D14 Studies
Advancements in High-Throughput Synthesis and Automation
The synthesis of complex molecules like o-Tolyl phosphorochloridate-d14 is increasingly benefiting from high-throughput experimentation (HTE) and automation. researchgate.netyoutube.com These technologies enable the rapid screening of a wide array of reagents, catalysts, solvents, and reaction conditions, which is crucial for optimizing synthetic routes. researchgate.netyoutube.com By allowing for numerous experiments to be conducted in parallel on a smaller scale, HTE significantly accelerates the discovery of optimal conditions for organic reactions. researchgate.netyoutube.com
Automated reaction stations, such as the Mya 4, offer precise control over heating, cooling, and stirring in multiple independent zones, facilitating 24/7 unattended operation. youtube.com This capability is invaluable for process development, design of experiment (DoE), and reaction optimization. youtube.com The integration of software control allows for the creation of multi-step profiles, real-time data logging, and the control of third-party devices like pumps and sensors. youtube.com Such automated systems are particularly beneficial for challenging reactions, including those involving air-sensitive reagents or requiring precise temperature control. researchgate.netnih.gov For instance, automated fast-flow synthesis has been successfully applied to the production of phosphorodiamidate morpholino oligomers (PMOs), dramatically reducing coupling times compared to traditional batch methods. researchgate.netnih.gov This approach has proven effective for the rapid synthesis of therapeutic candidates. nih.gov
The application of these automated and high-throughput techniques to the synthesis of deuterated compounds like this compound can lead to more efficient and cost-effective production methods.
Emerging Analytical Techniques for Trace Analysis and Speciation
The detection and quantification of this compound and other organophosphorus compounds at trace levels are critical for various applications. Advanced analytical techniques are continuously being developed to meet this need. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the analysis of organophosphorus compounds. mdpi.comnih.govcromlab-instruments.es
Recent advancements include the development of novel analytical methods for high-throughput analyses, often based on protocols from institutions like the Centers for Disease Control and Prevention (CDC). mssm.edu These methods are crucial for biomonitoring studies that aim to understand the relationship between exposure to organic chemicals and human health outcomes. mssm.edu For the analysis of organophosphorus pesticides, methods like US EPA 8141B are employed, which utilize GC with sensitive detectors like mass selective detectors. cromlab-instruments.es The challenge of co-elution with other organophosphorus compounds necessitates the use of highly selective columns. cromlab-instruments.es
Furthermore, various extraction methods have been developed to isolate and concentrate organophosphorus compounds from complex matrices like food and water samples. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), solid-phase microextraction (SPME), and stir-bar sorptive extraction (SBSE). mdpi.com Miniaturized techniques such as dispersive liquid-liquid microextraction (DLLME) and vortex-assisted liquid-liquid microextraction (VALLME) have been introduced to reduce solvent consumption and improve extraction efficiency. mdpi.com
The speciation of organophosphate compounds, which involves identifying and quantifying their different chemical forms, is also an area of active research. Mass spectrometry plays a crucial role in characterizing the structure of organophosphate adducts and identifying the specific amino acid residues they modify in proteins. nih.gov
Green Chemistry Principles in Compound Synthesis and Degradation
The principles of green chemistry are increasingly influencing the synthesis and degradation of chemical compounds, including this compound. nih.gov These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and design of safer products. nih.gov
In the context of synthesis, this translates to the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions, preferably at ambient temperature and pressure. nih.govrsc.org Electrochemical methods are emerging as a green and cost-effective approach for the synthesis of various organophosphorus compounds. nih.gov These methods often utilize common electrodes like graphite (B72142) and platinum and allow for the formation of phosphorus-carbon and phosphorus-heteroatom bonds under mild conditions. nih.gov
For the degradation of organophosphorus compounds, bioremediation offers an environmentally friendly alternative to conventional methods like incineration and chemical treatment. mdpi.comoup.comnih.gov This approach utilizes microorganisms or their enzymes to break down these compounds into less toxic substances. mdpi.comoup.comnih.gov Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPH) have shown significant potential for degrading a wide range of organophosphates. mdpi.commdpi.com Research is ongoing to enhance the efficiency and stability of these enzymes for practical applications in decontamination. nih.govnih.gov The degradation of organophosphorus compounds in natural waters can also occur through hydrolysis, photodegradation, and microbial action. researchgate.net
Exploration of Novel Non-Biological Applications
While organophosphorus compounds are well-known for their biological activity, research is also exploring their potential in various non-biological applications. rsc.orgresearchgate.net These compounds are important structural motifs in materials science and homogeneous catalysis. rsc.org The unique properties of organophosphorus compounds make them suitable for a range of applications.
Deuterated compounds, in general, find use in diverse fields, including the development of new materials. researchgate.net The incorporation of deuterium (B1214612) can influence the properties of a molecule, which can be advantageous in specific applications. For instance, in materials science, the combinatorial material chip approach has been used to discover and screen new materials efficiently. researchgate.net
The study of the interactions between organophosphate esters and various proteins, even outside a biological context, can provide valuable insights. For example, computational studies have been used to characterize the binding of organophosphate esters to proteins involved in critical physiological functions, which has implications for understanding their potential impact. mdpi.com The synthesis of novel organophosphorus compounds continues to be an active area of research, with potential applications as antimicrobial agents or in other material-based roles. researchgate.net
Deepening Mechanistic Understanding through Advanced Experimental and Computational Integration
A deeper understanding of the reaction mechanisms of organophosphorus compounds is crucial for designing more efficient synthetic routes and predicting their behavior. The integration of advanced experimental techniques with computational modeling is proving to be a powerful approach in this regard. researchgate.netrsc.org
Computational methods, such as quantum mechanical/molecular mechanical (QM/MM) approaches, allow for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates. nih.govmdpi.com These methods have been used to study the reactivation of enzymes inhibited by organophosphates and to understand the influence of molecular structure on reactivity. nih.gov For example, computational studies have been employed to investigate the reaction mechanisms of organophosphate pesticides with enzymes like acetylcholinesterase. researchgate.net
Solvent isotope effects, such as those determined in deuterium oxide (D₂O), provide valuable experimental data for elucidating reaction mechanisms. mdpi.com By comparing reaction rates in H₂O and D₂O, researchers can gain insights into the role of proton transfer in the rate-limiting step of a reaction. mdpi.com This approach has been used to study the hydrolysis and reactivation of organophosphorylated enzymes. mdpi.com
The combination of these advanced experimental and computational tools allows for a more comprehensive understanding of the complex reaction mechanisms of organophosphorus compounds like this compound. rsc.org This knowledge is essential for the future development and application of this class of compounds.
Q & A
Q. What are the key considerations for synthesizing o-Tolyl phosphorochloridate-d14 with high isotopic purity?
Methodological Answer:
- Use deuterated reagents (e.g., D2O or deuterated solvents) to ensure isotopic incorporation.
- Purify intermediates via column chromatography or recrystallization to remove non-deuterated byproducts.
- Confirm isotopic purity using mass spectrometry (MS) and <sup>1</sup>H/<sup>2</sup>H NMR to verify deuterium substitution ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be adjusted for deuterium substitution?
Methodological Answer:
- <sup>31</sup>P NMR : Identifies phosphorus-containing functional groups; minimal isotope effect.
- FT-IR : Detects P=O and P-Cl vibrations; compare with non-deuterated analogs for shifts.
- X-ray crystallography : Resolves structural distortions caused by deuterium (e.g., bond length variations). Adjust data interpretation by referencing deuterated compound libraries .
Q. What steps should be taken when experimental samples exceed the upper limit of a standard curve in assays involving this compound?
Methodological Answer:
Q. How can experimental protocols for this compound be optimized to ensure reproducibility across different research settings?
Methodological Answer:
- Document reaction conditions (temperature, solvent purity, stirring rate) in detail.
- Use internal standards (e.g., deuterated analogs of reaction byproducts) for quantitative analysis.
- Share raw data (e.g., NMR spectra, chromatograms) to enable cross-validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the stability of this compound derivatives?
Methodological Answer:
- Compare computational models (e.g., DFT calculations) with experimental thermochemical data (e.g., calorimetry).
- Adjust computational basis sets to account for solvent effects and isotopic mass differences.
- Reconcile discrepancies by validating assumptions (e.g., proton vs. deuterium tunneling effects) .
Q. What methodological approaches are recommended to mitigate aggregation effects of this compound in solution-phase studies?
Methodological Answer:
Q. How should researchers address unexpected blue shifts in the emission spectra of deuterated this compound complexes?
Methodological Answer:
Q. What strategies can be employed to analyze conflicting data on the thermal stability of this compound in different solvent systems?
Methodological Answer:
Q. How can researchers design experiments to probe the kinetic isotope effects (KIEs) of this compound in catalytic reactions?
Methodological Answer:
Q. What are the best practices for integrating this compound into multi-step synthetic pathways while maintaining isotopic integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
